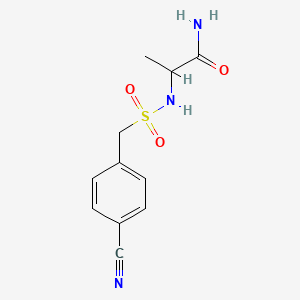
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide: is an organic compound characterized by the presence of a tert-butyl group, a chloro substituent, and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate amide hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as methoxy-substituted derivatives can be formed.
Oxidation: Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 3-chloro-4,5-dimethoxybenzoic acid and tert-butylamine.
Scientific Research Applications
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The tert-butyl group and methoxy substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzoic acid
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzylamine
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzyl alcohol
Uniqueness
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-tert-butyl-3-chloro-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-12(16)8-6-9(14)11(18-5)10(7-8)17-4/h6-7H,1-5H3,(H,15,16) |
InChI Key |
INGGUGTXJYBXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)








